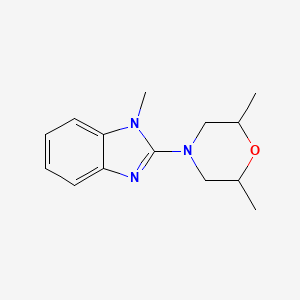

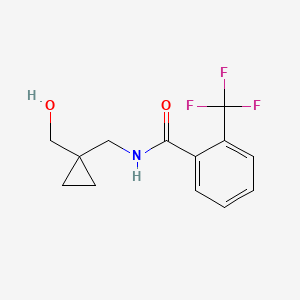

![molecular formula C7H3BrF3N3 B2408984 6-Bromo-2-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine CAS No. 1379358-08-3](/img/structure/B2408984.png)

6-Bromo-2-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position

Applications De Recherche Scientifique

6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of monoamine oxidase B, an important target in the treatment of neurodegenerative disorders.

Material Science: Due to its photophysical properties, the compound is being explored for use in the development of fluorescent probes and organic light-emitting devices.

Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying cellular processes and developing new therapeutic agents.

Mécanisme D'action

Target of Action

The primary target of 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .

Mode of Action

6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to apoptosis induction within cancer cells .

Biochemical Pathways

The inhibition of CDK2 by 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine affects the cell cycle progression pathway . This disruption leads to downstream effects such as the induction of apoptosis in cancer cells .

Pharmacokinetics

It’s worth noting that the compound’s interaction with its target (cdk2) and its resulting effects suggest that it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The result of 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine’s action is the significant inhibition of cell growth in various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines .

Analyse Biochimique

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidines have been used as strategic compounds for optical applications . They interact with various biomolecules, but the specific enzymes, proteins, and other biomolecules that 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine interacts with are not yet identified.

Cellular Effects

It is known that pyrazolo[1,5-a]pyrimidines have shown superior cytotoxic activities against certain cell lines

Molecular Mechanism

It is known that pyrazolo[1,5-a]pyrimidines have been identified as novel CDK2 inhibitors

Temporal Effects in Laboratory Settings

It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties

Dosage Effects in Animal Models

It is known that pyrazolo[1,5-a]pyrimidines have shown superior cytotoxic activities against certain cell lines

Metabolic Pathways

It is known that pyrazolo[1,5-a]pyrimidines have been identified as novel CDK2 inhibitors

Transport and Distribution

It is known that pyrazolo[1,5-a]pyrimidines have been used as strategic compounds for optical applications

Subcellular Localization

It is known that pyrazolo[1,5-a]pyrimidines have been used as strategic compounds for optical applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the Suzuki–Miyaura cross-coupling reaction. This method is highly efficient and involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction requires a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination and achieve high yields .

Industrial Production Methods

While specific industrial production methods for 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine are not extensively documented, the Suzuki–Miyaura cross-coupling reaction is scalable and can be adapted for large-scale production. The use of microwave-assisted synthesis can further enhance the efficiency and yield of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with different aryl or heteroaryl groups using Suzuki–Miyaura cross-coupling.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Suzuki–Miyaura Cross-Coupling: Utilizes aryl or heteroaryl boronic acids, a palladium catalyst (e.g., XPhosPdG2/XPhos), and a base (e.g., potassium carbonate) in an organic solvent (e.g., toluene) under microwave irradiation.

Oxidation and Reduction:

Major Products

The major products formed from these reactions include various arylated derivatives of 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, which can exhibit different biological and chemical properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: A precursor in the synthesis of 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.

Pyrazolo[3,4-d]pyrimidine: Another pyrazolo[1,5-a]pyrimidine derivative with different substitution patterns and biological activities.

Uniqueness

6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a trifluoromethyl group enhances its reactivity and potential as a versatile scaffold in drug discovery and material science .

Propriétés

IUPAC Name |

6-bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3/c8-4-2-12-6-1-5(7(9,10)11)13-14(6)3-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZTYKZGAULUGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2N=C1C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2408908.png)

![ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate](/img/structure/B2408920.png)

![3-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2408924.png)

![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408911.png)

![N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2408914.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2408915.png)